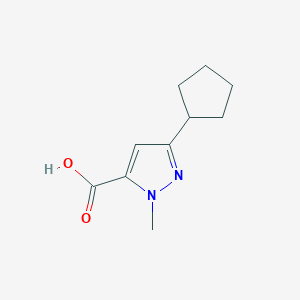

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

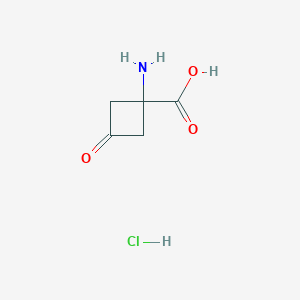

“3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and has a molecular weight of 166.18 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the searched data, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 166.18 . The compound is sealed in dry storage at 2-8°C .Mécanisme D'action

Target of Action

The primary target of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids. This inhibition can protect DAO cells from oxidative stress induced by D-Serine .

Biochemical Pathways

The inhibition of DAO affects the metabolism of D-amino acids, particularly D-Serine. D-Serine is a co-agonist of the NMDA receptor and plays a crucial role in several physiological processes, including neurotransmission and synaptic plasticity . By inhibiting DAO, this compound can potentially influence these processes.

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-Serine, thereby potentially enhancing the activation of NMDA receptors . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it has been reported that this compound can prevent formalin-induced tonic pain .

Avantages Et Limitations Des Expériences En Laboratoire

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more potent and selective CB1 receptor agonists, which could have improved therapeutic potential. Another area of interest is the investigation of the potential of this compound as a treatment for metabolic disorders, such as obesity and diabetes. Finally, the exact mechanism of action of this compound needs to be further elucidated, which could provide insight into its potential therapeutic applications.

Méthodes De Synthèse

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation of the resulting ethyl 2-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetate. The final product, this compound, is obtained after purification by recrystallization.

Applications De Recherche Scientifique

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for metabolic disorders, such as obesity and diabetes.

Safety and Hazards

Propriétés

IUPAC Name |

5-cyclopentyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXXLDYRWBIXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide](/img/structure/B2875968.png)

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2875970.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)

![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2875988.png)